tert-Butyl 3-methyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 3-methyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxylate is an organic compound with the molecular formula C16H25N3O2 and a molecular weight of 291.39 g/mol . This compound is part of the piperazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of tert-Butyl 3-methyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-(bromomethyl)pyridine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution . The reaction mixture is then purified using column chromatography to obtain the desired product.
Chemical Reactions Analysis
tert-Butyl 3-methyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
tert-Butyl 3-methyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential drug candidates for treating neurological disorders and cancer.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product derivatives.
Biological Studies: It is employed in studies investigating the biological activity of piperazine derivatives, including their antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-methyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxylate is primarily based on its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
tert-Butyl 3-methyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(5-(benzylcarbamoyl)pyridin-2-yl)piperazine-1-carboxylate: This compound has a benzylcarbamoyl group instead of the methyl group, which may alter its biological activity and chemical properties.
tert-Butyl 4-(3-(benzyloxy)-2-hydroxypropyl)piperazine-1-carboxylate:
tert-Butyl 4-((4-ethylpiperazin-1-yl)methyl)piperidine-1-carboxylate: This compound features an ethylpiperazinyl group, which may influence its pharmacological profile and synthetic utility.
Properties
Molecular Formula |
C16H25N3O2 |
---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl 3-methyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-13-11-19(15(20)21-16(2,3)4)10-9-18(13)12-14-7-5-6-8-17-14/h5-8,13H,9-12H2,1-4H3 |
InChI Key |
GZNYHXCCUGWXJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1CC2=CC=CC=N2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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